molecular formula C16H17Cl3I2N3NaO5S B10832296 sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide

sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide

Cat. No.: B10832296
M. Wt: 746.5 g/mol
InChI Key: MIXCUJKCXRNYFM-UHFFFAOYSA-M
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Description

Prochloraz, chemically designated as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide, is a broad-spectrum imidazole fungicide. It inhibits the enzyme lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis in fungal cell membranes, leading to cell death . Key properties include:

  • Molecular formula: C₁₅H₁₆Cl₃N₃O₂ .
  • Molecular weight: 376.67 g/mol .
  • Water solubility: 5.0–26.5 µg/mL, necessitating formulations like emulsifiable concentrates for agricultural use .
  • Applications: Controls pathogens such as Fusarium spp., Rhizoctonia solani, and Magnaporthe oryzae in cereals, fruits, and post-harvest storage .
  • Stability: Degrades under UV light, reducing field efficacy .
  • Metabolism: Primary metabolite is 2,4,6-trichlorophenol (2,4,6-TCP), a toxic compound .

Properties

Molecular Formula

C16H17Cl3I2N3NaO5S

Molecular Weight

746.5 g/mol

IUPAC Name

sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C15H16Cl3N3O2.CH2I2O3S.Na/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18;2-1(3)7(4,5)6;/h3,5,8-10H,2,4,6-7H2,1H3;1H,(H,4,5,6);/q;;+1/p-1

InChI Key

MIXCUJKCXRNYFM-UHFFFAOYSA-M

Canonical SMILES

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.C(S(=O)(=O)[O-])(I)I.[Na+]

Origin of Product

United States

Preparation Methods

Immobilized Catalyst Methodology

Diiodomethane serves as a precursor for diiodomethanesulfonate. The patent CN102320916A details a solid-supported phase-transfer catalytic system using potassium iodide (KI) and dichloromethane (CH₂Cl₂) under reflux (70–110°C, 7–10 hours). Key parameters include:

  • Molar ratio : KI : CH₂Cl₂ = 1 : 0.35–0.50

  • Catalyst loading : 4–6 wt% relative to KI

  • Yield : 80–90% purity >99%

Post-reaction, the organic layer is washed with 5% sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, dried over anhydrous sodium sulfate (Na₂SO₄), and distilled under reduced pressure (89–92°C at 50 mmHg).

Synthesis of N-Propyl-N-[2-(2,4,6-Trichlorophenoxy)Ethyl]Amine

Phenoxyethylamine Formation

The amine precursor is synthesized in two steps:

Alkylation of 2,4,6-Trichlorophenol

React 2,4,6-trichlorophenol with 1-bromo-2-chloroethane in the presence of K₂CO₃ (2.5 equiv) in DMF at 80°C for 12 hours:
C6H2Cl3O+ClCH2CH2BrC6H2Cl3OCH2CH2Cl\text{C}_6\text{H}_2\text{Cl}_3\text{O}^- + \text{ClCH}_2\text{CH}_2\text{Br} \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{Cl} .

Propylamine Substitution

Replace the terminal chloride with propylamine using a Ullmann coupling:
C6H2Cl3OCH2CH2Cl+CH3CH2CH2NH2CuI, DMSOC6H2Cl3OCH2CH2NHCH2CH2CH3\text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{Cl} + \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{CuI, DMSO}} \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{CH}_3 .

Imidazole-1-Carboxamide Assembly

Radziszewski Condensation for Imidazole Core

Adapting the method from ACS JOC (2019), 2,4(5)-disubstituted imidazoles are synthesized via:

  • Ketone Oxidation : Acetophenone → phenylglyoxal using HBr (10 mol%)/DMSO at 85°C.

  • Condensation : React phenylglyoxal with ammonium acetate (NH₄OAc) and aldehydes in MeOH/DMSO (6:4 v/v).

For the target compound, substitute aldehydes with in-situ-generated N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine.

Carboxamide Formation

Couple the imidazole carboxylic acid (from CO₂ carboxylation under 40–180 bar) with the amine via EDCl/HOBt activation:
Imidazole-COOH+AmineEDCl, HOBtImidazole-CONHR\text{Imidazole-COOH} + \text{Amine} \xrightarrow{\text{EDCl, HOBt}} \text{Imidazole-CONHR} .

Final Salt Formation

Combine equimolar diiodomethanesulfonic acid and imidazole carboxamide in ethanol, neutralize with NaOH (1.05 equiv), and precipitate the sodium salt:
CH2(I)2SO3H+Imidazole-CONHR+NaOHNa+[CH2(I)2SO3Imidazole-CONHR]\text{CH}_2(\text{I})_2\text{SO}_3\text{H} + \text{Imidazole-CONHR} + \text{NaOH} \rightarrow \text{Na}^+[\text{CH}_2(\text{I})_2\text{SO}_3^- \cdots \text{Imidazole-CONHR}].

Optimization Data

StepConditionsYield (%)Purity (%)
Diiodomethane90°C, 8 h, 6 wt% catalyst84.699.1
SulfonationH₂SO₄·SO₃, 50°C, 8 h72*95*
Imidazole CondensationDMSO/MeOH, 85°C, 18 h6998
Carboxamide CouplingEDCl, RT, 24 h81*97*

*Theoretical values based on analogous reactions.

Challenges and Recommendations

  • Diiodomethanesulfonate Stability : Hygroscopicity necessitates anhydrous handling.

  • Amine Nucleophilicity : Steric hindrance from the trichlorophenoxy group may slow carboxamide formation; consider microwave-assisted synthesis.

  • Catalyst Recycling : Reuse immobilized phase-transfer catalysts ≥5 times without yield loss .

Chemical Reactions Analysis

Interferon alfa-2B, being a protein, primarily undergoes reactions typical of proteins, such as:

    Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the protein can be reduced to free thiol groups.

    Substitution: Amino acid residues can undergo substitution reactions, particularly at reactive side chains.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Various chemical reagents depending on the specific amino acid targeted.

Major Products Formed:

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified amino acid residues.

Scientific Research Applications

Interferon alfa-2B has a wide range of scientific research applications:

Mechanism of Action

Interferon alfa-2B exerts its effects by binding to type I interferon receptors (IFNAR1 and IFNAR2c) on the surface of target cells. Upon binding, these receptors dimerize and activate two Janus kinase (Jak) tyrosine kinases (Jak1 and Tyk2). These kinases transphosphorylate themselves and phosphorylate the receptors, leading to the activation of the signal transducer and activator of transcription (STAT) pathway . This results in the transcription of interferon-stimulated genes, which mediate antiviral, antiproliferative, and immunomodulatory effects .

Comparison with Similar Compounds

Chemical Class and Mode of Action

Compound Chemical Class Target Enzyme Systemic Activity
Prochloraz Imidazole Lanosterol 14α-demethylase (CYP51) Moderate systemic
Tebuconazole Triazole Lanosterol 14α-demethylase (CYP51) High systemic
Fludioxonil Phenylpyrrole MAP kinase signaling pathway Contact action only
Thiophanate-methyl Benzimidazole β-tubulin assembly Systemic
  • Prochloraz vs. Triazoles : Both inhibit CYP51, but triazoles (e.g., tebuconazole) exhibit higher systemic mobility and photostability . Prochloraz’s imidazole ring confers lower water solubility compared to triazoles, limiting its uptake in plants .
  • Prochloraz vs. Fludioxonil: Fludioxonil (phenylpyrrole) acts via a non-sterol pathway, making it effective against DMI-resistant strains. However, it lacks systemic activity, unlike prochloraz .
  • Prochloraz vs. Benzimidazoles : Thiophanate-methyl disrupts microtubule synthesis, a distinct mode of action. Resistance to benzimidazoles is widespread, whereas prochloraz remains effective in mixed-formulation strategies .

Physicochemical Properties

Property Prochloraz Tebuconazole Fludioxonil
Water solubility 5.0–26.5 µg/mL 36 µg/mL 1.8 µg/mL
Log Kow 4.5 3.7 4.2
Photostability Low High Moderate
Half-life in soil 30–60 days 40–160 days 14–28 days
  • Prochloraz’s low water solubility necessitates surfactant-based formulations, whereas tebuconazole’s higher solubility improves foliar absorption .
  • Fludioxonil’s moderate photostability ensures longer field persistence compared to prochloraz .

Metabolic and Environmental Impact

Compound Key Metabolite Toxicity Regulatory Status
Prochloraz 2,4,6-TCP Endocrine disruptor Restricted in EU post-2009
Tebuconazole Tebuconazole-hydroxide Moderate mammalian toxicity Widely approved
Fludioxonil None significant Low toxicity Approved for post-harvest use
  • Prochloraz’s metabolite 2,4,6-TCP is carcinogenic and bioaccumulative, leading to stricter residue limits in the EU .
  • Fludioxonil lacks toxic metabolites, making it preferable for food safety .

Biological Activity

The compound sodium diiodomethanesulfonate; N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide , also known as Interferon α-2b , is a complex chemical with significant biological activity. This article explores its biological properties, mechanisms of action, and therapeutic applications, drawing from diverse research findings and case studies.

  • Molecular Formula : C16_{16}H17_{17}Cl3_3I2_2N3_3NaO5_5S
  • Molecular Weight : 746.546 g/mol
  • CAS Number : 98530-12-2

Structure

The compound features a unique structure that contributes to its biological activity. The presence of iodine and chlorine atoms enhances its reactivity and potential interaction with biological targets.

The primary biological activity of sodium diiodomethanesulfonate involves modulation of the immune response. Interferon α-2b is known for its role in antiviral activity, immunomodulation, and anti-proliferative effects. It primarily acts by:

  • Inducing Antiviral Proteins : Enhances the expression of proteins that inhibit viral replication.
  • Modulating Immune Responses : Activates immune cells such as macrophages and natural killer cells.
  • Inhibiting Tumor Growth : Exhibits anti-tumor properties by inducing apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of sodium diiodomethanesulfonate in clinical settings:

  • Study 1 : A clinical trial involving patients with chronic hepatitis C demonstrated that treatment with Interferon α-2b resulted in sustained virological response in 40% of patients after 24 weeks of therapy .
  • Study 2 : Research on melanoma patients indicated that the combination of Interferon α-2b with chemotherapy improved overall survival rates compared to chemotherapy alone .

Data Table: Summary of Biological Effects

Biological EffectDescriptionReference
Antiviral ActivityInduces antiviral proteins, reducing viral load
Immune ModulationActivates T-cells and natural killer cells
Anti-tumor ActivityInduces apoptosis in cancer cells
Inhibition of Cell ProliferationReduces growth rates of various tumor types

Safety and Toxicology

While sodium diiodomethanesulfonate is effective, it is essential to consider its safety profile. Common side effects include flu-like symptoms, fatigue, and hematological changes such as leukopenia and thrombocytopenia. Long-term use can lead to more severe effects, necessitating careful monitoring during therapy.

Q & A

Q. How can metabolic pathways and off-target effects be elucidated preclinically?

  • Methodological Answer : Integrate multi-omics approaches:
  • Metabolomics : LC-MS/MS identifies phase I/II metabolites in hepatocyte incubations .
  • Proteomics : SILAC labeling detects target engagement and off-target protein binding .
  • Transcriptomics : RNA-seq reveals gene expression changes in treated cell lines .

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